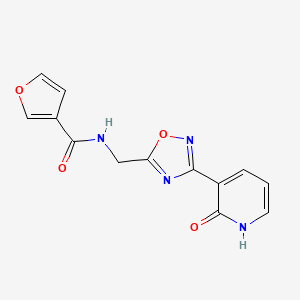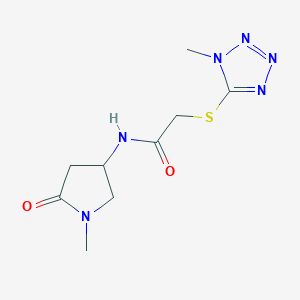
Carbamato de (R)-(2-(terc-butoxi)-1-cianoetil)terc-butilo
Descripción general
Descripción
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is a compound that features a tert-butyl group, a cyano group, and a carbamate group. This compound is often used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild conditions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is used as a protecting group for amines. It is stable under a variety of conditions and can be removed using mild acids, making it ideal for multi-step organic syntheses .
Biology
In biological research, this compound is used to modify peptides and proteins. It helps in studying protein-protein interactions and enzyme mechanisms by providing a stable, yet removable, protecting group .
Medicine
In medicinal chemistry, tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is used in the synthesis of pharmaceutical intermediates. It helps in the development of drugs by protecting sensitive functional groups during the synthesis process .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and ease of removal make it suitable for large-scale chemical processes .
Mecanismo De Acción
Target of Action
The primary target of the compound tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate, also known as Carbamic acid, N-[(1R)-1-cyano-2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester, is the amino group in organic compounds . This compound is used as a protecting group for amines in the synthesis of various organic compounds .
Mode of Action
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate interacts with its targets, the amino groups, by forming a carbamate linkage . This linkage is stable under most conditions, protecting the amino group from unwanted reactions during the synthesis process . The compound can be removed from the amino group under acidic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate affects the biochemical pathways involved in the synthesis of organic compounds . By protecting the amino group, it prevents unwanted side reactions, ensuring the correct pathway is followed for the synthesis of the desired compound .
Result of Action
The result of the action of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is the successful synthesis of organic compounds with protected amino groups . This allows for the synthesis of complex organic compounds with multiple functional groups, as the amino group can be selectively deprotected when needed .
Action Environment
The action of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is influenced by environmental factors such as pH and temperature . The compound is stable under most conditions, but can be removed from the amino group under acidic conditions . Therefore, the pH of the reaction environment can significantly influence the efficacy of this compound as a protecting group . Additionally, the stability of this compound may be affected by extreme temperatures .
Análisis Bioquímico
Biochemical Properties
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate: plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it has been used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound’s interactions with enzymes often involve the formation of stable intermediates, which can be crucial for the synthesis of complex organic molecules. The nature of these interactions is typically characterized by the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability of certain proteins within the cell, leading to changes in their activity and function . Additionally, the compound can modulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes . For instance, the compound’s interaction with enzymes can lead to the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its substrate. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity or gene expression. At high doses, the compound can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific dosage levels. It is crucial to carefully control the dosage in experimental studies to avoid potential toxicity.
Metabolic Pathways
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate: is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the levels of metabolites within the cell, thereby affecting the overall metabolic flux . For example, it has been shown to interact with enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives. These interactions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of the compound are influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of specific functional groups on the compound can facilitate its transport to the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules. The subcellular localization of the compound can significantly influence its efficacy and overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyanoethylating agent. One common method is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like RNH2 or ROH in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl carbazate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate is unique due to its combination of a cyano group and a tert-butyl carbamate group. This combination provides enhanced stability and reactivity, making it more versatile in synthetic applications compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)16-8-9(7-13)14-10(15)17-12(4,5)6/h9H,8H2,1-6H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJOECCNWILPJF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one](/img/structure/B2575532.png)

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)
![4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2575536.png)
![1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2575538.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2575539.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)


![5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2575550.png)
![benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2575553.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2575554.png)

